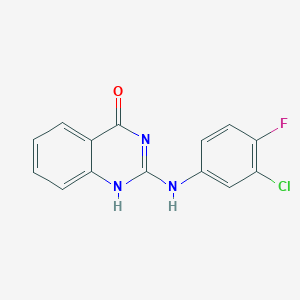![molecular formula C14H12FNO3S2 B254172 Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, studies have shown that it interacts with cellular targets such as enzymes and receptors, thereby modulating their activity. It has also been shown to induce apoptosis in cancer cells by activating caspase pathways.
Biochemical and Physiological Effects:
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including antibiotic-resistant strains. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been investigated for its potential to induce cancer cell death and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is its broad range of potential applications in various fields of science. It is also relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One area of interest is its potential use as a fluorescent probe for detecting cysteine in biological samples. Additionally, its antimicrobial and anti-inflammatory properties make it a promising candidate for developing new drugs to treat infectious and inflammatory diseases. Finally, its potential as an anticancer agent warrants further investigation, particularly in combination with other chemotherapeutic agents.
Conclusion:
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound with a broad range of potential applications in various fields of science. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action has been investigated in various studies. It has shown promising results in antimicrobial, antitumor, and anti-inflammatory applications, and its potential as a fluorescent probe for detecting cysteine in biological samples is an area of active research. Further investigation is needed to fully understand its biochemical and physiological effects and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form 5-(4-fluorobenzylidene)-4-thioxo-2-thiazolidinone, which is then treated with methyl acrylate to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential applications in various fields of science. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting cysteine in biological samples.
properties
Product Name |
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
Molecular Formula |
C14H12FNO3S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C14H12FNO3S2/c1-8(13(18)19-2)16-12(17)11(21-14(16)20)7-9-3-5-10(15)6-4-9/h3-8H,1-2H3/b11-7- |
InChI Key |
LTAWYSYWKNOPCK-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S |
SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)


![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)


![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)

![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)